2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a benzo[de]isoquinoline-1,3(2H)-dione core linked to a piperazine-ethyl chain and a 4-bromo-2,6-difluorophenoxy-2-hydroxypropyl substituent. Its synthesis likely involves multi-step nucleophilic substitutions and deprotection reactions, analogous to methods used for structurally related N-arylpiperazine derivatives (e.g., BBr₃-mediated demethylation steps as in ) .
Properties
IUPAC Name |
2-[2-[4-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrF2N3O4/c28-18-13-22(29)25(23(30)14-18)37-16-19(34)15-32-9-7-31(8-10-32)11-12-33-26(35)20-5-1-3-17-4-2-6-21(24(17)20)27(33)36/h1-6,13-14,19,34H,7-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYIKOQIHXORGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=C(C=C(C=C5F)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Core Structure : The benzo[de]isoquinoline-1,3(2H)-dione moiety serves as the central scaffold.
- Side Chains : The presence of a piperazine ring and a bromo-difluorophenoxy group enhances its pharmacological profile.
- Functional Groups : Hydroxy and ether functionalities contribute to its solubility and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈BrF₂N₂O₃
- Molecular Weight : 420.25 g/mol
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to inhibit inflammatory cytokines, as observed in certain in vitro assays.
- Antimicrobial Properties : Some derivatives of similar structures have shown efficacy against bacterial strains, indicating potential for further exploration in antimicrobial applications.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These results indicate a promising therapeutic index for further development.
In Vivo Studies
In vivo models have also been utilized to assess the pharmacodynamics of the compound. Notably, studies have shown:
- Tumor Growth Inhibition : In xenograft models, the compound significantly reduced tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicated manageable side effects at therapeutic doses.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound in a breast cancer model revealed that it not only inhibited tumor growth but also induced apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Activity
In a rat model of adjuvant arthritis, the compound demonstrated significant anti-inflammatory effects, reducing swelling and joint damage. The underlying mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Molecular weights estimated based on structural analogs.
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s bromine and fluorine atoms likely increase logP compared to ferrocene-containing analogs (e.g., 14b, 15a), which balance hydrophobicity with polar triazole linkers .
- Solubility : The hydroxypropyl group may improve aqueous solubility relative to fully halogenated derivatives, though trifluoroacetate counterions (as in ) offer superior solubility in polar solvents.
- Biological Activity :
- Ferrocenyl derivatives (14b, 15a) demonstrated anti-proliferative activity against MCF7 and MDA-MB-231 breast cancer cells (IC₅₀: 5–20 µM) . The target compound’s bromine could enhance DNA intercalation or topoisomerase inhibition, though empirical data is needed.
- Piperazine-containing analogs (e.g., ) show moderate kinase inhibition, suggesting the target compound may target similar pathways.
Research Findings and Limitations
- Computational Predictions: Molecular docking of related isoquinoline-dione derivatives suggests strong binding to estrogen receptors (ERα/β), implying the target compound may act as a selective estrogen receptor modulator (SERM) .
- Contradictions: Halogenated phenoxy groups (target compound) may reduce metabolic stability compared to ferrocenyl moieties, which resist oxidative degradation . Piperazine-ethyl chains (target) offer conformational flexibility but may increase off-target effects compared to rigid triazole linkers (14b, 15a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
